molecular formula C15H16N2O2 B7509889 N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide

N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide

Katalognummer B7509889
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: UOYKIYSIOKRJDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes and disrupts the energy metabolism of cancer cells.

Wirkmechanismus

N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide targets the mitochondrial TCA cycle enzymes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and succinate dehydrogenase. By inhibiting these enzymes, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide disrupts the energy metabolism of cancer cells, leading to decreased ATP production and increased oxidative stress. This results in apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been shown to induce apoptosis and cell death in cancer cells through the disruption of the mitochondrial TCA cycle. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide also increases oxidative stress in cancer cells, leading to DNA damage and cell death. In addition, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been shown to enhance the activity of other anticancer agents, such as gemcitabine and paclitaxel, in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has several advantages for lab experiments, including its potent anticancer activity and ability to enhance the activity of other anticancer agents. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide is also commercially available for research purposes, making it easily accessible for scientists. However, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the research and development of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide. One direction is to evaluate the efficacy of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide in combination with other anticancer agents in clinical studies. Another direction is to investigate the potential of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide as a radiosensitizer in cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide and its potential for targeting specific cancer types.

Synthesemethoden

The synthesis of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide involves the condensation of N-cyclopropyl-2-bromoacetamide with 1-methylidene-3-oxoisoindoline in the presence of a base. The resulting product is then treated with lithium hydroxide to form N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide. The synthesis of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been reported in several publications, and the compound is commercially available for research purposes.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been extensively studied in preclinical and clinical settings for its anticancer activity. In preclinical studies, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has shown potent activity against a wide range of cancer cell lines, including pancreatic, breast, lung, and colon cancer. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has also been shown to enhance the activity of other anticancer agents, such as gemcitabine and paclitaxel, in preclinical studies.
In clinical studies, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been evaluated in patients with advanced solid tumors, including pancreatic cancer, non-small cell lung cancer, and hepatocellular carcinoma. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has shown promising results in these studies, with some patients experiencing partial or complete responses to treatment. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has also been well-tolerated, with a manageable safety profile.

Eigenschaften

IUPAC Name

N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-9-12-5-3-4-6-13(12)15(19)17(9)10(2)14(18)16-11-7-8-11/h3-6,10-11H,1,7-8H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYKIYSIOKRJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)N2C(=C)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.